{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate

Catalog No.
S3143583
CAS No.
1241995-05-0
M.F
C19H21NO5
M. Wt
343.379
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-meth...

CAS Number

1241995-05-0

Product Name

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate

IUPAC Name

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate

Molecular Formula

C19H21NO5

Molecular Weight

343.379

InChI

InChI=1S/C19H21NO5/c1-13(14-6-4-8-16(10-14)23-2)20-18(21)12-25-19(22)15-7-5-9-17(11-15)24-3/h4-11,13H,12H2,1-3H3,(H,20,21)

InChI Key

BSSGQTJPIRBIAO-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC(=CC=C2)OC

solubility

not available

The compound {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a synthetic organic molecule characterized by its unique structural features, including a carbamoyl group and methoxy-substituted aromatic rings. Its molecular formula is C${17}$H${19}$N${1}$O${4}$, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The presence of methoxy groups (–OCH$_{3}$) enhances its solubility and potential biological activity by influencing the electronic properties of the molecule.

Typical of organic compounds featuring amides and esters. Key reaction types include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Transesterification: This involves exchanging the alkoxy group of the ester with an alcohol, potentially leading to different ester derivatives.
  • Amide Bond Formation: The carbamoyl group can react with amines to form new amides, facilitating further derivatization.

These reactions are significant in synthetic organic chemistry for modifying the compound's structure to enhance its properties or biological activity.

The biological activity of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is influenced by its structural characteristics. Compounds with similar structures have been studied for their potential as:

  • Anticancer agents: Due to their ability to interact with cellular pathways.
  • Anti-inflammatory agents: By modulating inflammatory responses through inhibition of specific enzymes or receptors.
  • Antimicrobial properties: The aromatic rings may enhance interaction with microbial membranes or enzymes.

Quantitative structure-activity relationship (QSAR) studies suggest that modifications in substituents can significantly affect the biological potency of such compounds .

Several synthetic routes can be employed to synthesize {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate, including:

  • Carbamate Formation: Reacting an amine with a suitable isocyanate followed by methylation.
  • Esterification: Combining methoxybenzoic acid with an appropriate alcohol under acidic conditions.
  • Multi-step Synthesis: Involving initial formation of the carbamoyl group followed by coupling with methoxybenzoic acid.

Each method's choice depends on desired yield, purity, and scalability for potential industrial applications.

The compound's unique structure suggests several applications:

  • Pharmaceuticals: As a lead compound in drug discovery for various therapeutic areas, particularly oncology and infectious diseases.
  • Chemical Probes: For studying biological pathways in research settings.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.

Its versatility makes it a candidate for further exploration in medicinal chemistry and agrochemicals.

Interaction studies involving {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate focus on its binding affinity to various biological targets such as enzymes and receptors. Techniques like:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In Vitro Assays: To evaluate its efficacy against specific cell lines or microbial strains.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile .

Several compounds share structural similarities with {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate, including:

Compound NameStructure FeaturesBiological Activity
3-Methoxybenzoic AcidMethoxy group on benzoic acidAnti-inflammatory
Ethyl CarbamateSimple carbamate structureAntimicrobial
1-(4-Methoxyphenyl)ethylamineSimilar ethylamine structurePotential antidepressant

These compounds highlight the importance of methoxy substitutions and aromatic systems in enhancing biological activity, showcasing how slight variations can lead to significant differences in pharmacological properties.

The uniqueness of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate lies in its specific combination of functional groups that may confer distinct mechanisms of action compared to these similar compounds. Further research into its interactions and modifications could unveil new therapeutic potentials.

XLogP3

3

Dates

Last modified: 08-18-2023

Explore Compound Types